Comparative Reactivity in Cross-Coupling: 5-Bromo vs 5-Chloro-2-hydroxypyrimidine
In palladium-catalyzed cross-coupling reactions, the bromine atom of 5-bromo-2-hydroxypyrimidine exhibits significantly higher reactivity compared to its 5-chloro analog. This is due to the lower carbon-halogen bond dissociation energy of the C-Br bond relative to the C-Cl bond, which facilitates the crucial oxidative addition step with the palladium catalyst [1]. This allows for milder reaction conditions, such as lower temperatures, and often leads to higher yields when used in reactions like the Suzuki-Miyaura coupling.
| Evidence Dimension | Carbon-Halogen Bond Dissociation Energy (Typical for Aryl Halides) |
|---|---|
| Target Compound Data | C-Br bond: ~337 kJ/mol (class-level inference) |
| Comparator Or Baseline | 5-chloro-2-hydroxypyrimidine (C-Cl bond: ~399 kJ/mol) |
| Quantified Difference | C-Br bond is approximately 62 kJ/mol weaker than C-Cl bond |
| Conditions | General class property for aryl halides, applicable to pyrimidine scaffolds [2]. |
Why This Matters
This difference in bond strength allows for the use of 5-bromo-2-hydroxypyrimidine under milder, more functional-group-tolerant cross-coupling conditions, making it the preferred building block for constructing complex, sensitive molecules compared to its chloro counterpart.
- [1] Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. View Source
- [2] National Institute of Standards and Technology (NIST). Bond Dissociation Energies. View Source
